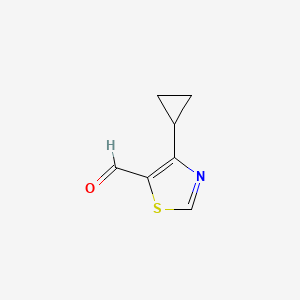
4-Cyclopropyl-1,3-thiazole-5-carbaldehyde
Overview
Description
4-Cyclopropyl-1,3-thiazole-5-carbaldehyde is a chemical compound with the molecular formula C7H7NOS . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered thiazole ring attached to a cyclopropyl group and a carbaldehyde group . The thiazole ring contains sulfur and nitrogen atoms .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, thiazole compounds are known to participate in various types of reactions due to the presence of sulfur and nitrogen in the thiazole ring . These reactions include donor-acceptor, nucleophilic, and oxidation reactions .Scientific Research Applications
Synthesis of Heterocycles
4-Cyclopropyl-1,3-thiazole-5-carbaldehyde and its derivatives are instrumental in synthesizing various heterocyclic compounds. For instance, they are utilized in the synthesis of 5-aryl- and 4-aryl/hetaryl/cyclopropyl/alkynyl-5-aryl-1H-pyrrole-2,3-diones through isomerization processes. These diones serve as precursors for substituted 1H-pyrrolo[2,3-b]quinoxalines (Galenko et al., 2022).
Material Chemistry
In the field of material chemistry, derivatives of this compound, specifically bis(5,4-d)thiazoles with a thiophene core, are extensively used. However, these compounds often exhibit limited solubility in most organic solvents, impacting the yields of products negatively. The synthesis and structural characterization of these derivatives, especially under various reaction conditions, are crucial for understanding the relationship between structure and physicochemical properties (Tokárová & Biathová, 2018).
Antioxidant Properties
Heterocyclic compounds, including those derived from this compound, have significant importance in pharmaceutical industries due to their medicinal properties. Notably, benzo[4, 5]imidazo[2, 1-b]thiazole derivatives have been synthesized and evaluated for their antioxidant properties. These studies have found certain derivatives to exhibit high levels of inhibition, indicating potent antioxidant capabilities (Nikhila et al., 2020).
Synthesis of Biologically Active Molecules
The compound is also instrumental in the synthesis of biologically active molecules. For instance, the synthesis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one is based on a cost-effective and step-economy approach using MCR methodology. This synthesis has applications in antimicrobial activities against various strains of bacteria and yeasts (Sydorenko et al., 2022).
Construction of Fused Heterocycles
This compound derivatives are pivotal in the construction of fused ring heterocycles, a crucial process in developing biologically active compounds. The transformation of these compounds into tricyclic heterocycles involves substituting specific atoms and converting functions into 1,3-dipoles. This method is particularly useful for creating a variety of biologically active fused heterocycles (Gaonkar & Rai, 2010).
Advanced Organic Synthesis Techniques
The versatility of this compound in organic synthesis is showcased in various advanced techniques. For example, it's used in nucleophilic ring opening of cyclopropanecarbaldehydes, enabling the synthesis of pharmaceutically valuable compounds such as benzo[b]thiepine-4-carbaldehydes (Li et al., 2009).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds generally interact with their targets through various mechanisms, depending on the specific biological activity they exhibit . For instance, they may inhibit or activate certain enzymes, block or stimulate receptors, or interfere with biochemical pathways .
Biochemical Pathways
Thiazole compounds can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Result of Action
The effects would likely depend on the specific biological activity of the compound, which could range from antioxidant, analgesic, and anti-inflammatory effects to antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The action, efficacy, and stability of 4-Cyclopropyl-1,3-thiazole-5-carbaldehyde can be influenced by various environmental factors. These factors could include the physiological environment, such as the pH and temperature of the body, as well as external environmental factors, such as storage conditions .
Biochemical Analysis
Biochemical Properties
4-Cyclopropyl-1,3-thiazole-5-carbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with oxidoreductases, a class of enzymes involved in oxidation-reduction reactions. These interactions can lead to the modulation of enzyme activity, affecting the overall biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting phosphorylation events within the cell . Additionally, this compound can induce changes in gene expression by interacting with transcription factors, leading to altered cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it can modulate the activity of dehydrogenases, enzymes involved in the oxidation of substrates . This modulation can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported via specific transporters and binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its effects . The distribution of this compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of this compound is crucial for its activity and function within the cell .
Properties
IUPAC Name |
4-cyclopropyl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c9-3-6-7(5-1-2-5)8-4-10-6/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXKBYSEXNGIFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


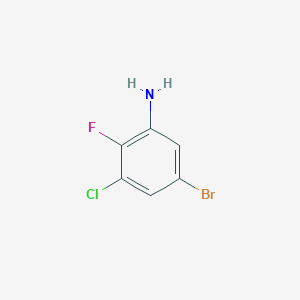
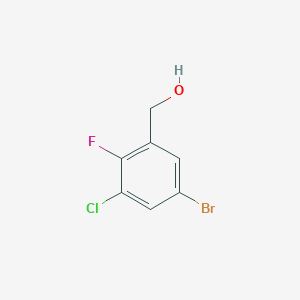
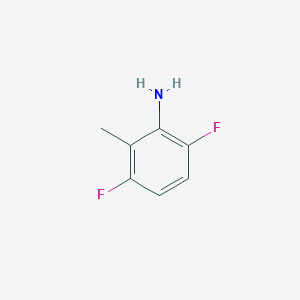
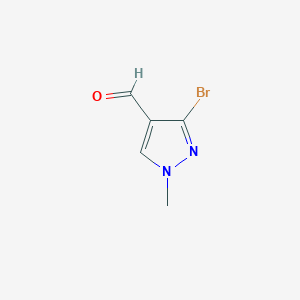
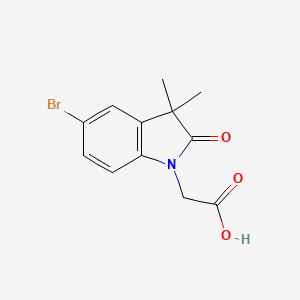
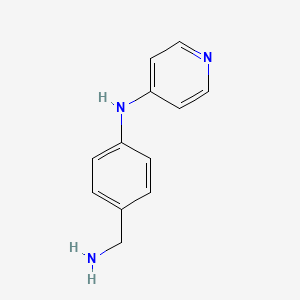
![1-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1380747.png)
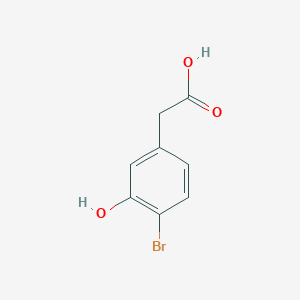
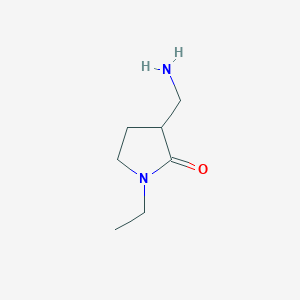
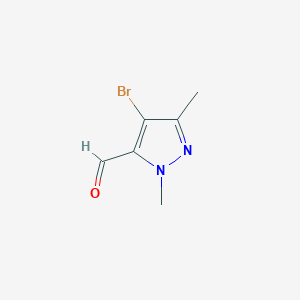
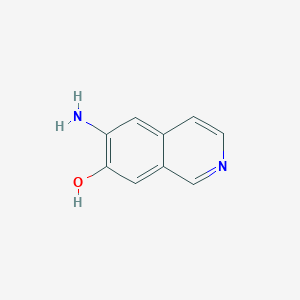
![Amino[4-(isopropylsulfanyl)phenyl]acetic acid](/img/structure/B1380753.png)
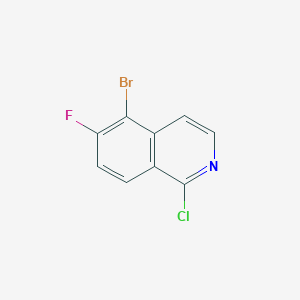
![2-[2-(1-Aminoethyl)-5-bromophenoxy]ethan-1-ol](/img/structure/B1380756.png)
